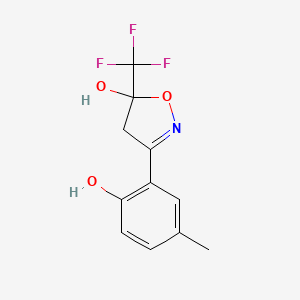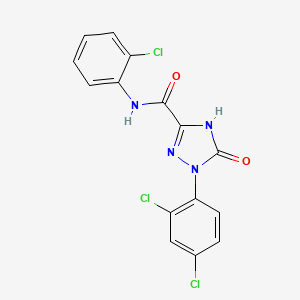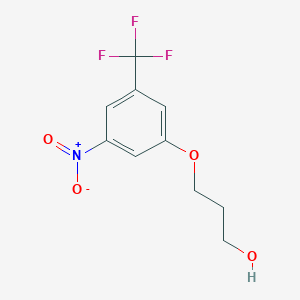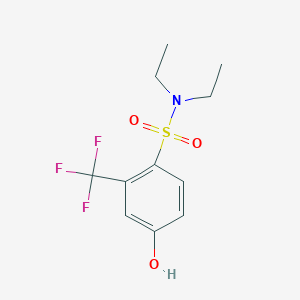
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a trifluoromethyl group, and a diethylsulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The hydroxyl group can be introduced through a nitration reaction followed by reduction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide. The sulfonamide group is usually introduced through a reaction with chlorosulfonic acid followed by treatment with diethylamine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Removal of the trifluoromethyl group, resulting in simpler derivatives.
Substitution: Introduction of nitro, chloro, or other substituents on the benzene ring.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound's lipophilicity, aiding in cell membrane penetration. The sulfonamide group may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N,N-Diethyl-4-hydroxybenzenesulfonamide: Lacks the trifluoromethyl group.
N,N-Diethyl-2-trifluoromethylbenzenesulfonamide: Lacks the hydroxyl group.
4-Hydroxy-2-trifluoromethylbenzenesulfonamide: Lacks the diethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C11H14F3NO3S |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
N,N-diethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14F3NO3S/c1-3-15(4-2)19(17,18)10-6-5-8(16)7-9(10)11(12,13)14/h5-7,16H,3-4H2,1-2H3 |
Clave InChI |
FNRJVARHZNADIB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


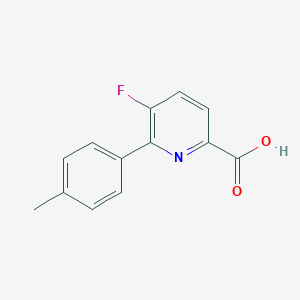
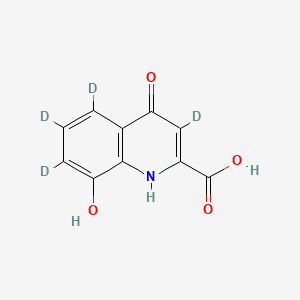
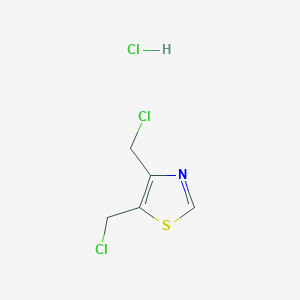
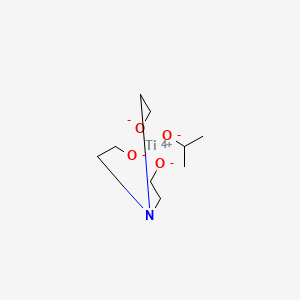

![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)

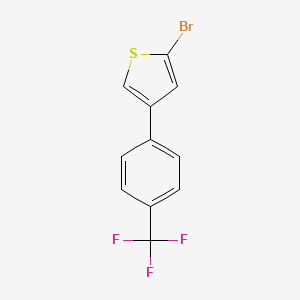
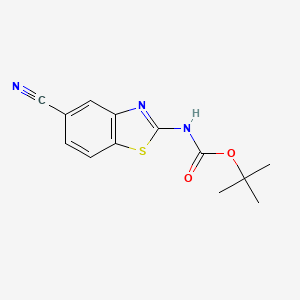
![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

